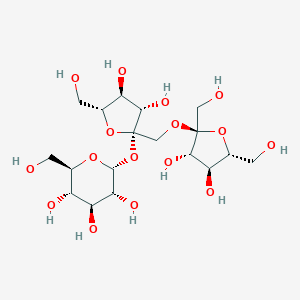
4-Nitroso-2-nitrotoluene
Descripción general
Descripción
4-Nitroso-2-nitrotoluene is a metabolite of 2,4-dinitrotoluene and has been shown to exhibit carcinogenic activity in the liver and microflora in rats . It has a molecular formula of C7H7NO and an average mass of 121.137 Da .
Synthesis Analysis
The synthesis of 4-Nitroso-2-nitrotoluene involves a series of steps. The process begins with the nitration of 2,4-dinitrotoluene (DNT) and its conversion to 2,4,6-trinitrotoluene (TNT) at a gram scale with the use of a fully automated flow chemistry system . The conversion of DNT to TNT traditionally requires the use of highly hazardous reagents like fuming sulfuric acid (oleum), fuming nitric acid (90–100%), and elevated temperatures .
Molecular Structure Analysis
The molecular structure of 4-Nitroso-2-nitrotoluene can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .
Chemical Reactions Analysis
The reaction mechanisms of the nitroso metabolite of TNT with the sulfhydryl group of model thiols have been studied . The solvent-mediated proton-transfer mechanism plays a significant role in the entire process . For the formation of semimercaptal, the mechanism is slightly different from the previous one where the thiolate anion attacks the nitroso group .
Physical And Chemical Properties Analysis
4-Nitroso-2-nitrotoluene appears as a crystalline form with a light yellow color . It has a molecular weight of 137.14 g/mol .
Aplicaciones Científicas De Investigación
Biotransformation Studies
4-Nitroso-2-nitrotoluene is identified as an intermediate in the microbial transformation of 2,4-dinitrotoluene under anaerobic conditions. This process is significant for understanding the environmental fate of nitrotoluenes, which are pollutants from various industrial sources (Liu, Thomson, & Anderson, 1984).
Chemical Safety and Decomposition
Research on 2-nitrotoluene, a chemical closely related to 4-nitroso-2-nitrotoluene, provides insights into the thermal decomposition and safety aspects of these compounds. Understanding their decomposition behavior is crucial for preventing industrial accidents and ensuring safe handling (Zhu, Papadaki, Han, & Mashuga, 2017).
Detection and Sensing Technologies
The development of pyrene-functionalized polysiloxanes for the selective and sensitive detection of 4-nitrotoluene, a compound structurally similar to 4-nitroso-2-nitrotoluene, highlights the potential for creating advanced sensors. These sensors can detect trace amounts of nitroaromatic compounds, which is essential for environmental monitoring and security applications (Gou et al., 2019).
Environmental Remediation
Investigations into the biodegradation of nitrotoluenes, including compounds similar to 4-nitroso-2-nitrotoluene, are crucial for developing strategies to remediate environments contaminated with these toxic substances. These studies explore microbial pathways that can transform nitrotoluenes, reducing their environmental impact (Freedman, Shanley, & Scholze, 1996).
Chemical Synthesis and Catalysis
Research on the nitration of nitrotoluenes provides insights into chemical synthesis methods that can be applied to 4-nitroso-2-nitrotoluene. These methods are important for producing various industrial chemicals and intermediates (Smith, Alotaibi, El-Hiti, & Arabia, 2014).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-methyl-2-nitro-4-nitrosobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c1-5-2-3-6(8-10)4-7(5)9(11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCJZIDMDQTVQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30231729 | |
| Record name | 4-Nitroso-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30231729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitroso-2-nitrotoluene | |
CAS RN |
82414-03-7 | |
| Record name | 4-Nitroso-2-nitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082414037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitroso-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30231729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate](/img/structure/B104853.png)






![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B104865.png)


